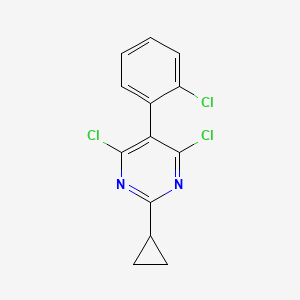

4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2/c14-9-4-2-1-3-8(9)10-11(15)17-13(7-5-6-7)18-12(10)16/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSVDIIPJAQIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523025-65-1 | |

| Record name | 4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzonitrile with cyclopropylamine in the presence of a base, followed by chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or aryl-alkene derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products:

- Substituted pyrimidines with various functional groups.

- N-oxides and dechlorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been explored for its anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with signal transduction pathways.

Table 1: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| A549 (Lung Cancer) | 3.2 | |

| HeLa (Cervical Cancer) | 4.5 |

The above data suggests that 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, thereby inhibiting their activity. This binding can disrupt crucial signaling pathways that promote tumor growth and survival.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Its effectiveness against resistant strains is particularly noteworthy.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant infections.

Biological Research

In biological research, this compound serves as a valuable tool for studying structure-activity relationships (SAR) of pyrimidine derivatives. It aids in understanding how structural modifications can influence biological activity.

Case Study: SAR Analysis

A recent study investigated a series of pyrimidine derivatives, including this compound, to elucidate their interactions with biological targets. The research established correlations between structural features and biological efficacy, providing insights into the design of more potent compounds.

Materials Science

Beyond its biological applications, this compound has potential uses in materials science for developing novel materials with unique electronic and optical properties.

Table 3: Material Properties

These properties suggest that this compound could be utilized in the fabrication of advanced electronic devices or sensors.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and cyclopropyl groups can enhance its binding affinity and selectivity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Analysis

Substituent Effects on Reactivity and Applications :

- Position 2 :

- Propylthio (): Enhances nucleophilicity at sulfur, facilitating further functionalization (e.g., oxidation to sulfone) for drug intermediates .

- Position 5 :

- 4′-Chlorobiphenyl (): Extends conjugation, improving π-stacking in materials or receptor binding .

Synthetic Methodologies :

- Chlorination Agents : POCl₃ is widely used for dichloro-substitution (e.g., ), while employs mixed chlorinated reagents for nitro-group reduction .

- Cross-Coupling : Suzuki-Miyaura reactions () enable aryl-aryl bond formation but may fail with sterically hindered substrates (e.g., 3c in ) .

Yield and Scalability: The 67% overall yield for 2-propylthio-4,6-dichloro-5-aminopyrimidine () highlights efficient multi-step optimization, contrasting with the undefined routes for the target compound .

Applications: Pharmaceutical Intermediates: 2-Propylthio derivatives are critical for ticagrelor synthesis , whereas biphenyl-substituted pyrimidines () serve as scaffolds for kinase inhibitors . Unmet Potential: The target compound’s cyclopropyl and 2-chlorophenyl groups suggest utility in medicinal chemistry, but empirical data are lacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) using cyclopropane derivatives under controlled temperatures (60–80°C) and inert atmospheres. For example, chlorination at the 4,6-positions can be achieved using phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF). Reaction yields (>70%) depend on precise stoichiometric ratios of reagents and avoidance of moisture . Parallel routes for similar pyrimidine derivatives highlight the importance of stepwise functionalization to avoid side reactions .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray analysis provides bond-length precision (±0.003 Å) and clarifies stereoelectronic effects of substituents. For instance, crystallographic data (e.g., C–Cl bond angles and torsion angles) from analogous compounds reveal how the 2-chlorophenyl group induces steric hindrance, influencing molecular packing . Data collection at 298 K with a Bruker D8 Venture diffractometer and refinement using SHELXL-2018/3 are recommended .

Q. Which analytical techniques are critical for characterizing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Quantify impurities using a C18 column with acetonitrile/water (70:30) mobile phase (λ = 254 nm).

- NMR : ¹H and ¹³C spectra (in CDCl₃) confirm substitution patterns; ¹H NMR peaks at δ 7.3–7.6 ppm indicate aromatic protons from the chlorophenyl group .

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 340.03) validates molecular integrity .

Stability studies at -20°C (long-term) and -4°C (short-term) show <5% degradation over 6 months .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-withdrawing chlorine atoms at positions 4 and 6 lower the LUMO energy (-2.1 eV), enhancing electrophilicity for palladium-catalyzed couplings. Experimental validation using aryl boronic acids (e.g., phenylboronic acid) under microwave irradiation (100°C, 30 min) achieves >85% conversion, with steric effects from the cyclopropyl group necessitating bulky ligands (e.g., SPhos) .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Theoretical Alignment : Link studies to a unified framework (e.g., lock-and-key vs. induced-fit binding models) to reconcile discrepancies. For example, cytotoxicity in mammalian cells may arise from off-target interactions not observed in isolated enzyme assays .

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific permeability issues .

- Metabolite Profiling : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed cyclopropane rings) that may explain variable activity .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., amination or halogen exchange)?

- Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian 16 show negative charge localization at the 2-position (cyclopropyl group), favoring electrophilic attacks at the 5-position. Transition state simulations (NEB method) predict that amination at the 4-position requires a bulky base (e.g., DBU) to mitigate steric clashes with the 2-chlorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.